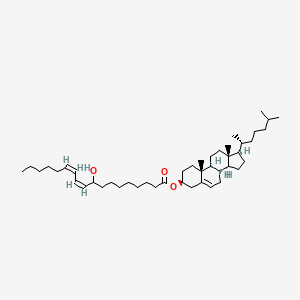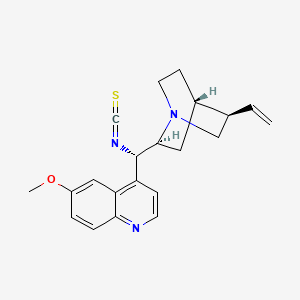
13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid typically involves the hydroxylation of docosahexaenoic acid. The reaction conditions often include the use of specific catalysts and controlled environments to ensure the selective addition of the hydroxy group at the 13th position . Industrial production methods may involve more scalable processes, such as biocatalysis or chemical synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxy group to a different functional group, such as an alkane.
Substitution: The hydroxy group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of very long-chain fatty acids and their derivatives.
Biology: The compound is studied for its role in cellular processes and its potential effects on cell signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its anti-inflammatory and neuroprotective properties.
Mechanism of Action
The mechanism of action of 13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid involves its interaction with specific molecular targets and pathways. It acts as a ligand for certain receptors and can modulate signaling pathways involved in inflammation and cell survival . The exact molecular targets and pathways are still under investigation, but its role as a bioactive lipid suggests significant potential in therapeutic applications.
Comparison with Similar Compounds
13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid can be compared with other similar compounds, such as:
Docosahexaenoic acid (DHA): While DHA lacks the hydroxy group at the 13th position, it shares similar structural features and biological roles.
Other hydroxydocosahexaenoic acids: These compounds have hydroxy groups at different positions, leading to variations in their biological activity and applications
Properties
CAS No. |
90780-53-3 |
|---|---|
Molecular Formula |
C22H34O |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(3Z,6E,8E,12Z,15Z,18Z)-docosa-3,6,8,12,15,18-hexaen-10-ol |
InChI |
InChI=1S/C22H34O/c1-3-5-7-9-11-12-13-15-17-19-21-22(23)20-18-16-14-10-8-6-4-2/h6-9,12-14,16-20,22-23H,3-5,10-11,15,21H2,1-2H3/b8-6-,9-7-,13-12-,16-14+,19-17-,20-18+ |
InChI Key |
WLJSEUMCVZZUTN-LZSWNSAASA-N |
SMILES |
CCC=CCC=CC=CC(CC=CCC=CCC=CCCC(=O)O)O |
Isomeric SMILES |
CCC/C=C\C/C=C\C/C=C\CC(/C=C/C=C/C/C=C\CC)O |
Canonical SMILES |
CCCC=CCC=CCC=CCC(C=CC=CCC=CCC)O |
Synonyms |
13-hydroxy Docosahexaenoic Acid; (±)13-HDoHE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole](/img/structure/B593858.png)
![1H-Pyrrolo[3,2-B]pyridin-5-ylboronic acid](/img/structure/B593859.png)

![B-[(1R)-3-methyl-1-[[(2S)-1-oxo-3-(phenyl-2,3,4,5,6-d5)-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronicacid](/img/structure/B593862.png)

![(1R,2S,6S,8S,9R)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B593866.png)


![6H-Thiazolo[4,5-g][1,4]benzoxazine(9CI)](/img/new.no-structure.jpg)





